Cas no 1342173-61-8 (ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate)
![ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate structure](https://ja.kuujia.com/scimg/cas/1342173-61-8x500.png)
ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate 化学的及び物理的性質
名前と識別子
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- Butanoic acid, 4-[(3-chloro-2-pyrazinyl)amino]-, ethyl ester
- ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate
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- インチ: 1S/C10H14ClN3O2/c1-2-16-8(15)4-3-5-13-10-9(11)12-6-7-14-10/h6-7H,2-5H2,1H3,(H,13,14)
- InChIKey: WPAZWOTVKYPFCO-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CCCNC1=NC=CN=C1Cl
じっけんとくせい
- 密度みつど: 1.260±0.06 g/cm3(Predicted)
- Boiling Point: 376.1±42.0 °C(Predicted)
- 酸度系数(pKa): 2.31±0.10(Predicted)
ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-2513-1g |
ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate |
1342173-61-8 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
Life Chemicals | F1908-2513-10g |
ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate |
1342173-61-8 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
Life Chemicals | F1908-2513-0.5g |
ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate |
1342173-61-8 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
TRC | E288116-100mg |
ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate |
1342173-61-8 | 100mg |
$ 115.00 | 2022-06-05 | ||
TRC | E288116-500mg |
ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate |
1342173-61-8 | 500mg |
$ 435.00 | 2022-06-05 | ||
Life Chemicals | F1908-2513-2.5g |
ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate |
1342173-61-8 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
TRC | E288116-1g |
ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate |
1342173-61-8 | 1g |
$ 680.00 | 2022-06-05 | ||
Life Chemicals | F1908-2513-0.25g |
ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate |
1342173-61-8 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
Life Chemicals | F1908-2513-5g |
ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate |
1342173-61-8 | 95%+ | 5g |
$2525.0 | 2023-09-07 |
ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoateに関する追加情報
Comprehensive Overview of Ethyl 4-[(3-Chloropyrazin-2-yl)amino]butanoate (CAS No. 1342173-61-8)
Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate, with the CAS number 1342173-61-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyrazine derivative family, known for its versatile applications in drug discovery and material science. The unique structural features of ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate, including its chloropyrazine core and ester-functionalized side chain, make it a valuable intermediate for synthesizing bioactive molecules.
In recent years, the demand for pyrazine-based compounds has surged due to their role in developing kinase inhibitors and antimicrobial agents. Researchers are particularly interested in CAS 1342173-61-8 for its potential to modulate protein-protein interactions, a hot topic in cancer therapeutics and neurodegenerative disease research. Its ethyl ester group enhances solubility, facilitating its use in high-throughput screening assays. This aligns with the growing trend of AI-driven drug discovery, where small-molecule libraries are prioritized for virtual screening.
The synthesis of ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate typically involves nucleophilic aromatic substitution between 3-chloro-2-aminopyrazine and ethyl 4-bromobutanoate, followed by purification via column chromatography. Analytical techniques like HPLC and NMR spectroscopy confirm its high purity (>98%), a critical factor for preclinical studies. Notably, its logP value (predicted at 2.1) suggests favorable blood-brain barrier permeability, sparking interest in CNS drug development—a frequently searched topic in medicinal chemistry forums.
From an industrial perspective, CAS 1342173-61-8 is manufactured under GMP conditions to meet the stringent requirements of contract research organizations (CROs). Its stability under ambient storage conditions (recommended at 2–8°C) reduces logistical challenges, addressing common concerns about compound degradation raised in pharma supply chain discussions. Furthermore, its compatibility with green chemistry principles—such as solvent-free reactions—resonates with the industry’s shift toward sustainable synthesis.
Emerging applications of ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate include its use as a fluorescence quencher in proteomics research, leveraging its electron-deficient pyrazine ring. This property aligns with the rising popularity of bioconjugation techniques, a trending subject in bioengineering publications. Additionally, its metal-chelating ability has prompted investigations into catalysis, particularly for cross-coupling reactions central to material science innovations.
For researchers exploring structure-activity relationships (SAR), the compound’s molecular weight (257.7 g/mol) and hydrogen bond acceptors (5) make it an ideal candidate for fragment-based drug design—a frequently queried term in computational chemistry databases. Regulatory databases like PubChem and Reaxys extensively document its physicochemical properties, supporting QSAR modeling efforts that dominate modern drug optimization strategies.
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